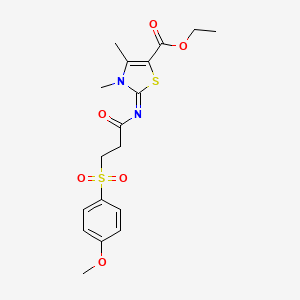

(E)-ethyl 2-((3-((4-methoxyphenyl)sulfonyl)propanoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thiazole and triazole derivatives, which share structural similarities with the compound , involves one-pot synthesis methods and phase-transfer catalysis. For example, alkyl 5-amino-2-mercaptothiazole-4-carboxylates have been prepared via a one-pot synthesis involving the action of hydrogen sulfide on a mixture of alkyl 2-oximino-2-cyanoacetate and trialkyl orthoformate, highlighting the versatility and efficiency of synthesizing complex thiazole derivatives (Ray & Ghosh, 2005).

Molecular Structure Analysis

The molecular structure of closely related thiazole derivatives has been studied using X-ray diffraction and DFT calculations, revealing intricate details about bond lengths, bond angles, and dihedral angles. These studies provide valuable insights into the stereochemical configuration and electronic structure of such compounds, which are critical for understanding their reactivity and physical properties (Ustabaş et al., 2017).

Chemical Reactions and Properties

Thiazole and triazole compounds undergo various chemical reactions, including sulfur-Claisen rearrangement and reactions with electrophilic reagents, to yield a plethora of structurally diverse and functionally rich molecules. These reactions not only extend the utility of thiazole derivatives but also enable the exploration of novel therapeutic agents and materials (Mohamed, 2021).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as solubility, melting points, and crystal structure, are directly influenced by their molecular configurations. For instance, the crystal packing and hydrogen bonding patterns observed in the structures of these compounds are crucial for their stability and reactivity. These properties are instrumental in determining the compound's suitability for various applications, including pharmaceuticals and materials science (Yeong et al., 2018).

科学的研究の応用

Synthesis and Characterization

- The compound's synthesis involves organophosphorus reactions, demonstrating how certain precursors can be transformed into thiazole derivatives with significant yields. This process highlights the compound's utility in synthesizing organophosphorus compounds with potential applications in materials science and chemistry (Pedersen & Lawesson, 1974).

- It has also been involved in the synthesis of fluorescent molecular probes, indicating its role in developing new diagnostic tools and research methodologies for studying biological events and processes (Diwu et al., 1997).

Reactivity and Applications in Organic Synthesis

- Research on its reactivity with aromatic aldehydes and ketones sheds light on the compound's versatility in organic synthesis, providing pathways to create a variety of acrylates and alkylidene derivatives. This highlights its importance in synthetic organic chemistry and the development of new synthetic methods (Alvarez-Ibarra et al., 1989).

- Studies on the synthesis of benzothiazoles from related precursors, including efforts to develop new compounds with potential pharmacological activities, further illustrate the compound's role in medicinal chemistry and drug discovery (Meroni et al., 2009).

Applications in Ligand Design and Antimicrobial Activity

- The compound has been used in designing Schiff base ligands with antimicrobial activity, showcasing its application in developing new antimicrobial agents and exploring the relationship between structure and biological activity (Vinusha et al., 2015).

作用機序

Target of Action

The primary targets of this compound are yet to be identified. Similar compounds have been found to interact with various enzymes and receptors in the body, influencing a range of biochemical processes .

Mode of Action

It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of these targets .

Biochemical Pathways

The compound may affect various biochemical pathways. For instance, it could influence the Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . .

Pharmacokinetics

Similar compounds have been found to have good bioavailability and are readily absorbed and distributed in the body .

Result of Action

Based on the properties of similar compounds, it could potentially have anti-inflammatory and anti-arthritic activities .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be enhanced or inhibited by the presence of certain ions or other compounds in the environment .

特性

IUPAC Name |

ethyl 2-[3-(4-methoxyphenyl)sulfonylpropanoylimino]-3,4-dimethyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O6S2/c1-5-26-17(22)16-12(2)20(3)18(27-16)19-15(21)10-11-28(23,24)14-8-6-13(25-4)7-9-14/h6-9H,5,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTVBMVMTVZRTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)OC)S1)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-butoxyphenyl)ethyl]-1-(pyrrolidin-1-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2492654.png)

![4-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2492655.png)

![N-(3-chloro-4-fluorophenyl)-2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2492664.png)

![{4-[4-(Ethanesulfonyl)piperazin-1-yl]phenyl}boronic acid](/img/structure/B2492670.png)

![1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B2492674.png)

![2,3-dichloro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide](/img/structure/B2492676.png)